molecular formula C10H12O3 B1317229 Methyl 4-methoxy-2-methylbenzoate CAS No. 35598-05-1

Methyl 4-methoxy-2-methylbenzoate

Cat. No. B1317229
Key on ui cas rn: 35598-05-1
M. Wt: 180.2 g/mol
InChI Key: OGYAVWKYDVBIMW-UHFFFAOYSA-N
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Patent
US09078871B2

Procedure details

To a suspension of 4-hydroxy-2-methyl benzoic acid (10.0 g, 65.7 mmol) and cesium carbonate (53.5 g, 164.3 mmol) in DMF (70 mL) at 0° C., iodomethane (10.3 mL, 164.3 mmol) in DMF (10 mL) was added over 20 min. The reaction warmed from 0° C. to room temperature overnight. The mixture filtered and washed with ether. The filtrate was washed with water and the layers separated. The aqueous was washed with ether (3×100 mL). The organics were combined and washed with H2O then brine, dried over Na2SO4, and concentrated under reduced pressure to give methyl 4-methoxy-2-methylbenzoate (11.4 g) as a yellow oil. 1H NMR (300 MHz, CDCl3): δ 7.95 (m, 1H), 6.76 (m, 2H), 3.87 (s, 3H), 3.85 (s, 3H), 2.62 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
53.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([CH3:11])[CH:3]=1.[C:12](=O)([O-])[O-].[Cs+].[Cs+].IC.CN([CH:23]=[O:24])C>>[CH3:12][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:24][CH3:23])=[O:7])=[C:4]([CH3:11])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC(=C(C(=O)O)C=C1)C
Name
cesium carbonate
Quantity
53.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
IC
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction warmed from 0° C. to room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture filtered
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
The filtrate was washed with water
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The aqueous was washed with ether (3×100 mL)
WASH
Type
WASH
Details
washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C(=O)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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